molecular formula C15H13BrO2 B8216288 Methyl 2-(4-bromophenyl)-2-phenylacetate

Methyl 2-(4-bromophenyl)-2-phenylacetate

Cat. No. B8216288
M. Wt: 305.17 g/mol
InChI Key: LHTHVIUGGNCCOL-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromophenyl)-2-phenylacetate is a useful research compound. Its molecular formula is C15H13BrO2 and its molecular weight is 305.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Production of Phenylacetic Acid Derivatives

Curvularia lunata, a fungus, produces phenylacetic acid derivatives including methyl 2-acetyl-3,5-dihydroxyphenylacetate and others, which were analyzed for their structure and properties. These compounds, however, lacked antimicrobial and antioxidant activity, unlike 4-epiradicinol which showed inhibitory effects on various bacteria (Varma et al., 2006).

Synthesis in Organic Chemistry

In a study involving the synthesis of crystal structures, 1-(4-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane was synthesized using 4-bromophenylacetic acid chloride. This compound's crystal structure was determined, providing insights into molecular interactions and arrangements (Løiten et al., 1999).

Palladium-Catalyzed Direct Arylations

A study demonstrated the efficiency of palladium-catalyzed direct arylation of 4-(2-bromophenyl)-2-methylthiazole, leading to the synthesis of phenanthrothiazoles and 1,2-di(heteroaryl)benzenes. This method provides simple access to these compounds, showcasing the versatility of palladium-catalyzed reactions in organic synthesis (Shi et al., 2017).

Oxidative Addition and Carbonylation

A study explored the oxidative addition of benzyl chloride or bromide to nickel complexes, followed by carbonylation and methanol addition, yielding methyl phenylacetate. This research provides insights into the mechanisms of organometallic reactions (Stille & Cowell, 1977).

Green Synthesis in Ionic Liquid Media

A green synthesis approach was developed for functionalized thiazol-2(3H)-imine using ionic liquid as a recyclable solvent. This method showcases the potential of greener alternatives in chemical synthesis (Shahvelayati et al., 2017).

properties

IUPAC Name

methyl 2-(4-bromophenyl)-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-18-15(17)14(11-5-3-2-4-6-11)12-7-9-13(16)10-8-12/h2-10,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTHVIUGGNCCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-bromophenyl)-2-phenylacetate

Synthesis routes and methods I

Procedure details

A solution of acid 53 (1.9 g, 6.53 mmol) in methanol (20 mL) was added concentrated sulfuric acid (2 mL) and the reaction mixture was stirred at 60° C. for 4 h. The organic layer was separated, dried over Na2SO4, filtered and concentrated to afford methyl 2-(4-bromophenyl)-2-phenylacetate 54 (1.7 g, 85% yield) as a brown oil.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of compound 2-(4-Bromophenyl)-2-phenylacetic acid, 14-c, (5.6 g, 19.3 mmol) in methanol (200 mL) was added concentrated sulfuric acid (6 mL) and the reaction mixture was stirred at 60° C. for 14 h. The resulting solution was concentrated and ice-water was added. The aqueous layer was extracted by EA. The combined organic layers were washed with brine, dried over sodium sulfate and concentrated to yield title compound, 14-d, (5.5 g, 93%). 1H NMR (300 MHz, CDCl3) δ3.73 (s, 3H), 4.96 (s, 1H), 7.16 (d, J=8.4 Hz, 2H), 7.25-7.30 (m, 5H), 7.42 (d, J=8.4 Hz, 2H). LC-MS: (M+H)+ 304, 306.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.